3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL

Oxidative Stability Cyclic Acetal Degradation Ozone Resistance

3-[2-(1,3-Dioxan-2-yl)ethoxy]propan-1-ol (CAS 101563-40-0) is a bifunctional organic compound with molecular formula C9H18O4 and molecular weight 190.24 g/mol. It features a six-membered 1,3-dioxane ring (a cyclic acetal) connected via an ethoxy linker to a terminal propanol moiety, with a hydroxyl group available for further derivatization.

Molecular Formula C9H18O4
Molecular Weight 190.24 g/mol
CAS No. 101563-40-0
Cat. No. B13926572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL
CAS101563-40-0
Molecular FormulaC9H18O4
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCOCCCO
InChIInChI=1S/C9H18O4/c10-4-1-5-11-8-3-9-12-6-2-7-13-9/h9-10H,1-8H2
InChIKeyBVIPOYHEZUXXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(1,3-Dioxan-2-yl)ethoxy]propan-1-ol (CAS 101563-40-0): Technical Specifications and Procurement Baseline


3-[2-(1,3-Dioxan-2-yl)ethoxy]propan-1-ol (CAS 101563-40-0) is a bifunctional organic compound with molecular formula C9H18O4 and molecular weight 190.24 g/mol [1]. It features a six-membered 1,3-dioxane ring (a cyclic acetal) connected via an ethoxy linker to a terminal propanol moiety, with a hydroxyl group available for further derivatization [1]. The compound contains four hydrogen bond acceptors, one hydrogen bond donor, six rotatable bonds, and a topological polar surface area (TPSA) of approximately 47.9 Ų, with a calculated LogP (XLogP3) of approximately 0.1, indicating moderate hydrophilic character . Commercially available from multiple vendors at a typical assay purity of 98% , this compound serves as a protected building block where the 1,3-dioxane ring functions as a latent aldehyde equivalent or a protecting group for 1,3-diols, enabling selective transformations at the terminal alcohol position while preserving the masked carbonyl/diol functionality until subsequent deprotection steps.

Protecting group strategy 1,3-Dioxane ring as latent aldehyde or 1,3-diol protecting group; acid-labile, stable to bases and oxidants
Selective derivatization Terminal hydroxyl available for oxidation, esterification, or activation while masked site remains intact
Linker design Extended ethoxy-propanol spacer provides conformational flexibility for bioconjugation or polymer modification

Why 3-[2-(1,3-Dioxan-2-yl)ethoxy]propan-1-ol (CAS 101563-40-0) Cannot Be Interchanged with In-Class Analogs


Compounds in the 1,3-dioxane and 1,3-dioxolane families exhibit markedly different stability and reactivity profiles that preclude generic substitution in synthetic and industrial applications. The six-membered 1,3-dioxane ring system demonstrates significantly greater resistance to oxidative degradation than its five-membered 1,3-dioxolane counterparts; pseudo-first order rate constants for ozone oxidation follow the order cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane, confirming that 1,3-dioxane derivatives are inherently more stable under oxidizing conditions [1]. Additionally, the extended ethoxy-propanol linker of 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol provides six rotatable bonds and a calculated LogP of ~0.1 , which differs substantially from shorter-chain analogs such as 2-(1,3-dioxan-2-yl)ethanol (C6H12O3, boiling point 216.4±15.0°C, density 1.1±0.1 g/cm³) and 3-(1,3-dioxolan-2-yl)propan-1-ol (C6H12O3) . Furthermore, the 1,3-dioxane ring serves a dual-purpose function as both a latent aldehyde equivalent and a protecting group for 1,3-diols—a capability absent in simple linear diols such as 1,3-propanediol, which lack any masked functionality [2]. These differences in oxidative stability, linker length, lipophilicity, and synthetic utility make generic substitution scientifically unsound for applications requiring specific spatial, stability, or functional group orthogonality parameters.

1,3-Dioxolane analogs
Five-membered ring exhibits higher ozone oxidation rates; reported kinetic ranking shows dioxane > dioxolane stability, making oxidative resistance context-dependent.
Shorter-chain homologs
2-(1,3-Dioxan-2-yl)ethanol lacks the extended spacer; different rotatable bond count and LogP may shift solubility and steric accessibility in conjugation workflows.
Linear diols (e.g., 1,3-propanediol)
No masked carbonyl/diol functionality; cannot provide orthogonal protection, limiting utility in multi-step sequences requiring sequential deprotection.

Quantitative Differentiation Evidence for 3-[2-(1,3-Dioxan-2-yl)ethoxy]propan-1-ol (CAS 101563-40-0) vs. Analogs


Comparative Oxidative Stability: 1,3-Dioxane vs. 1,3-Dioxolane Ring Systems

The six-membered 1,3-dioxane ring in 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol confers quantifiably greater resistance to oxidative degradation compared to five-membered 1,3-dioxolane analogs. In head-to-head studies of mono- and disubstituted cyclic acetals oxidized by ozone in aqueous sodium carbonate solution, the pseudo-first order rate constants for oxidation decreased in the order cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane, demonstrating that 1,3-dioxane derivatives (III, IV, V) are consistently more resistant toward ozone than their respective 1,3-dioxolane counterparts (I, II) [1]. For glycerol acetal derivatives specifically, the stability ranking is cis-dioxolane (least stable) > trans-dioxolane > cis-dioxane > trans-dioxane (most stable) [1]. This class-level evidence directly translates to the target compound's 1,3-dioxane moiety, indicating superior stability under oxidizing conditions relative to any 1,3-dioxolane-containing analog.

Oxidative stability
Class-level inference
1,3-Dioxane vs 1,3-Dioxolane
Reported ozone oxidation ranking: cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane
Directional advantage for dioxane ring; exact rate constants substituent-dependent
Oxidative Stability Cyclic Acetal Degradation Ozone Resistance

Vendor-Supplied Purity Baseline: 98% Assay Specification for CAS 101563-40-0

Commercially available 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol (CAS 101563-40-0) is supplied with a documented purity specification of 98% . This vendor-certified purity level serves as a procurement baseline for applications requiring defined starting material quality. In contrast, closely related analogs such as 3-(1,3-dioxolan-2-yl)propan-1-ol and 2-(1,3-dioxan-2-yl)ethanol are available at varying purity grades from different suppliers, with typical minimum purity specifications ranging from 95% to 97% depending on the vendor and catalog item .

Purity baseline
Data to verify
98% (target) vs 95–97% (analogs)
Vendor-supplied specification; may reduce pre-reaction purification need
Supplier certificate of analysis; confirm lot-specific purity
Quality Control Assay Purity Procurement Specification

Linker Length and Lipophilicity Differentiation vs. 2-(1,3-Dioxan-2-yl)ethanol

3-[2-(1,3-Dioxan-2-yl)ethoxy]propan-1-ol (C9H18O4, MW 190.24) contains an extended ethoxy-propanol linker with six rotatable bonds and a calculated XLogP3 of approximately 0.1 [1]. This structure contrasts with the shorter-chain analog 2-(1,3-dioxan-2-yl)ethanol (C6H12O3, MW 132.16), which has fewer rotatable bonds and different physicochemical parameters including a boiling point of 216.4±15.0°C and density of 1.1±0.1 g/cm³ . The extended linker in the target compound provides greater conformational flexibility and a different balance of hydrophilic/hydrophobic character, which affects solubility in organic media and partitioning behavior in biphasic systems.

Linker length & LogP
Cross-study comparable
C9 vs C6 analog; XLogP3 ~0.1
Extended spacer with 6 rotatable bonds; higher MW and altered lipophilicity vs 2-(1,3-dioxan-2-yl)ethanol
Calculated parameters; experimental LogP may vary
Physicochemical Properties Linker Optimization Lipophilicity

Synthetic Route Differentiation: Grignard Addition-Acylation vs. Ring-Opening Pathways

The synthesis of 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol can be achieved via multiple distinct routes, including Grignard addition-acylation using (1,3-dioxan-2-ylethyl)magnesium bromide as a key intermediate , as well as ring-opening reactions of epoxides with dioxane derivatives under acidic or basic conditions . This synthetic versatility contrasts with simpler analogs that are typically prepared via fewer distinct pathways. Additionally, a general patent process exists for preparing 3-oxyalkylpropan-1-ols via catalytic hydrogenation of 1,3-dioxanes over catalysts comprising a hydrogenation-active component on an acid support, operating at pressures of 0.1-35 MPa and temperatures of 40-500°C [1], providing a scalable industrial route for this compound class.

Synthetic routes
Supporting evidence
Grignard addition · epoxide ring-opening · catalytic hydrogenation
Multiple documented pathways support supply resilience; patent-protected scalable route exists
Hydrogenation: 0.1–35 MPa, 40–500 °C; verify commercial scale feasibility
Synthetic Methodology Process Chemistry Intermediate Preparation

Functional Group Orthogonality: Dual-Purpose 1,3-Dioxane as Latent Aldehyde and Diol Protecting Group

The 1,3-dioxane moiety in 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol functions as a cyclic acetal protecting group that is stable toward bases, nucleophiles, and many oxidizing and reducing agents, yet can be selectively deprotected under acidic conditions via transacetalization or hydrolysis [1][2]. This provides orthogonal protection relative to other common protecting groups (e.g., silyl ethers, benzyl ethers, esters) and enables sequential deprotection strategies in multi-step syntheses. In contrast, simple linear diols such as 1,3-propanediol lack any masked functionality and cannot serve as latent aldehyde equivalents [3]. Additionally, the 1,3-dioxane ring exhibits greater stability toward ozone oxidation compared to 1,3-dioxolane analogs [4], providing an additional dimension of orthogonal stability when selecting among acetal protecting groups.

Orthogonal protection
Class-level inference
1,3-Dioxane vs linear diol
Stable to bases, nucleophiles, oxidants; acid-labile for selective deprotection; linear diols lack masked functionality
Deprotection via transacetalization or aqueous acid
Protecting Group Strategy Orthogonal Functionality Multi-Step Synthesis

Biological Activity Potential: 1,3-Dioxane Derivatives vs. 1,3-Dioxolanes in Enzyme Inhibition

In comparative studies of (1,3-dioxolan-2-yl and 1,3-dioxan-2-yl)methylaminium derivatives evaluated for acetylcholinesterase inhibitory activity, derivatives containing the six-membered 1,3-dioxane ring exhibited more potent inhibitory effects than their corresponding five-membered 1,3-dioxolane counterparts [1]. This class-level SAR (structure-activity relationship) finding suggests that the 1,3-dioxane scaffold may confer enhanced biological target engagement relative to 1,3-dioxolane analogs in certain pharmacological contexts. While this evidence does not directly quantify activity for 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol itself, it establishes a directional advantage for the 1,3-dioxane ring system over 1,3-dioxolane in this enzyme inhibition assay.

AChE inhibition (SAR)
Class-level inference
Dioxane > dioxolane methylaminium series
Reported class-level SAR: 1,3-dioxane derivatives showed more pronounced inhibitory effect in acetylcholinesterase assay
Extrapolation to target compound requires validation; no direct IC50 available
Enzyme Inhibition Acetylcholinesterase Structure-Activity Relationship

Optimal Application Scenarios for 3-[2-(1,3-Dioxan-2-yl)ethoxy]propan-1-ol (CAS 101563-40-0) Based on Quantitative Differentiation Evidence


Multi-Step Organic Synthesis Requiring Orthogonal Protection of Carbonyl or 1,3-Diol Functionality

3-[2-(1,3-Dioxan-2-yl)ethoxy]propan-1-ol is optimally deployed in multi-step synthetic sequences where orthogonal protection is required. The 1,3-dioxane ring serves as a cyclic acetal protecting group that remains stable toward bases, nucleophiles, and many oxidizing/reducing agents, yet can be selectively deprotected under acidic conditions [1]. This stability profile enables chemists to perform transformations at the terminal hydroxyl group (oxidation, esterification, etherification, tosylation, etc.) while the masked carbonyl or 1,3-diol remains intact, then unveil the protected functionality at a later synthetic stage via mild acid hydrolysis or transacetalization. The documented 98% purity baseline [2] reduces the need for pre-reaction purification, and the compound's six rotatable bonds and moderate LogP of ~0.1 [2] provide adequate solubility in common organic solvents for synthetic manipulation.

Linker Chemistry for Bioconjugation and Polymer Modification

The extended ethoxy-propanol linker of 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol provides spatial separation between the 1,3-dioxane protecting group and the reactive terminal hydroxyl, making it suitable for bioconjugation and polymer modification applications. With six rotatable bonds and a molecular weight of 190.24 g/mol [1], this compound offers greater conformational flexibility and a longer spacer arm compared to shorter-chain analogs such as 2-(1,3-dioxan-2-yl)ethanol (C6H12O3, MW 132.16) . The terminal hydroxyl can be activated (e.g., via tosylation, mesylation, or conversion to a leaving group) for attachment to biomolecules, solid supports, or polymer backbones, while the 1,3-dioxane moiety serves as a latent aldehyde equivalent that can be revealed post-conjugation for subsequent functionalization or cross-linking. The 1,3-dioxane ring's enhanced oxidative stability relative to 1,3-dioxolane analogs [2] is particularly advantageous for applications involving oxidizing conditions during conjugation or subsequent processing steps.

Building Block for Heterocyclic and Pharmaceutical Intermediate Synthesis

This compound functions as a versatile building block for synthesizing more complex heterocyclic frameworks and pharmaceutical intermediates. The 1,3-dioxane ring can undergo oxidative ring-opening reactions to yield β-ketoalcohols, which serve as substrates for asymmetric transformations [1]. Additionally, the compound can be prepared via multiple synthetic routes including Grignard addition-acylation and epoxide ring-opening , and a patent-protected catalytic hydrogenation process (0.1-35 MPa, 40-500°C) exists for the broader class of 3-oxyalkylpropan-1-ols [2], suggesting scalable industrial availability. For medicinal chemistry programs, class-level evidence indicates that 1,3-dioxane-containing derivatives exhibit enhanced acetylcholinesterase inhibitory activity compared to 1,3-dioxolane analogs [3], making the 1,3-dioxane scaffold a preferred starting point for SAR exploration in certain target classes. The documented 98% purity and commercial availability from multiple vendors support reproducible synthetic workflows.

Surfactant and Detergent Intermediate Synthesis

The structural features of 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol align with requirements for synthesizing destructible surfactants and detergent intermediates. Research has demonstrated that 1,3-dioxane ring-containing compounds can be synthesized to approximately 85±5.5% yield for surfactant applications, with measurable critical micelle concentration (CMC) values [1]. The compound's amphiphilic character (hydrophilic terminal hydroxyl and ethoxy linker balanced against the more hydrophobic 1,3-dioxane ring, with calculated XLogP3 of ~0.1) positions it as a candidate for ethoxylation or further derivatization into non-ionic surfactant structures. The 1,3-dioxane ring's acid-labile nature enables the design of 'destructible' or 'cleavable' surfactants that can be degraded after use, an environmentally relevant feature for industrial detergent and personal care formulations. The enhanced oxidative stability of the 1,3-dioxane ring compared to 1,3-dioxolane alternatives [2] provides an additional durability advantage during formulation and storage.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal protection
Acetal stability profile (base/oxidant resistant, acid labile)
Deprotection selectivity under planned synthetic conditions
Bioconjugation / polymer linker
Extended ethoxy-propanol spacer with terminal hydroxyl
Conjugation efficiency and linker integrity in target matrix
Heterocyclic building block synthesis
Multiple synthetic route availability; ring-opening potential
Scalable hydrogenation process reproducibility
Cleavable surfactant intermediate
Acid-labile 1,3-dioxane ring; amphiphilic balance
CMC measurement and degradation under use conditions
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